molecular formula C18H17FO3 B017844 2-(4'-Acetyl-2-fluoro-biphenyl-4-YL)-propionic acid methyl ester CAS No. 215175-83-0

2-(4'-Acetyl-2-fluoro-biphenyl-4-YL)-propionic acid methyl ester

Cat. No. B017844
M. Wt: 300.3 g/mol
InChI Key: GSUUVAORLIYLIT-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar fluorinated biphenyl compounds involves regiospecific reactions, highlighting the importance of precise conditions for achieving the desired molecular architecture. For example, Kumarasinghe et al. (2009) detailed the regiospecific synthesis of a compound with a complex biphenyl structure, underscoring the necessity of single-crystal X-ray analysis for unambiguous structural determination due to the limitations of spectroscopic techniques in identifying regioisomers (Kumarasinghe, Hruby, & Nichol, 2009).

Molecular Structure Analysis

The molecular structure of compounds closely related to 2-(4'-Acetyl-2-fluoro-biphenyl-4-yl)-propionic acid methyl ester has been elucidated through techniques such as X-ray crystallography. These studies reveal the intricacies of hydrogen bonding and conformational differences that impact the compound's physical properties and reactivity. The detailed structural analysis provides a foundation for understanding the chemical behavior and potential applications of these molecules.

Chemical Reactions and Properties

Chemical reactions involving fluorinated compounds often exhibit unique reactivity due to the electron-withdrawing nature of the fluorine atom. This can significantly alter the compound's reactivity profile, making it a subject of interest for developing novel chemical reactions and materials. For instance, the synthesis of fluorosarin surrogate by Hayes et al. (2018) demonstrates the application of fluorinated compounds in mimicking the reactivity of hazardous materials for safer studies (Hayes, Thompson, Blecha, Gerdes, & VanBrocklin, 2018).

Scientific Research Applications

Organic Synthesis and Material Science

A practical synthesis methodology relevant to the broader family of compounds including "2-(4'-Acetyl-2-fluoro-biphenyl-4-YL)-propionic acid methyl ester" focuses on the key intermediate for the manufacture of non-steroidal anti-inflammatory and analgesic materials, such as 2-Fluoro-4-bromobiphenyl, a crucial step in producing related compounds. This synthesis process highlights the challenges and solutions in developing cost-effective and scalable manufacturing methods for complex organic molecules, emphasizing the use of cross-coupling reactions and the generation of diazonium salts for coupling with benzene (Qiu et al., 2009).

Biotechnological Applications

In the realm of biotechnology, the modification of biopolymers like xylan into ethers and esters for specific functionalities illustrates the potential of chemical modifications in developing novel materials with tailored properties. Such research efforts explore the synthesis of xylan esters through reactions with various acids, offering insights into the creation of biopolymer-based materials with applications ranging from drug delivery to antimicrobial agents (Petzold-Welcke et al., 2014).

Environmental Science and Pollution Treatment

The treatment of wastewater from industries such as pesticide manufacturing showcases the complexity and necessity of removing toxic pollutants, including various esters, from the environment. Research in this area focuses on processes like biological treatment and the use of activated carbon, underscoring the challenges and potential strategies for mitigating the environmental impact of industrial waste (Goodwin et al., 2018).

Lubrication and Industrial Chemistry

The use of esters, including phosphorus acid esters in lubricants, highlights the role of chemical compounds in enhancing the performance and efficiency of mechanical systems. Research on neutral phosphates as antiwear additives in synthetic lubricating oils demonstrates the importance of chemical engineering in developing more reliable and effective industrial products (Barabanova et al., 1976).

properties

IUPAC Name

methyl 2-[4-(4-acetylphenyl)-3-fluorophenyl]propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17FO3/c1-11(18(21)22-3)15-8-9-16(17(19)10-15)14-6-4-13(5-7-14)12(2)20/h4-11H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSUUVAORLIYLIT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC(=C(C=C1)C2=CC=C(C=C2)C(=O)C)F)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17FO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30595636
Record name Methyl 2-(4'-acetyl-2-fluoro[1,1'-biphenyl]-4-yl)propanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30595636
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

300.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4'-Acetyl-2-fluoro-biphenyl-4-YL)-propionic acid methyl ester

CAS RN

215175-83-0
Record name Methyl 2-(4'-acetyl-2-fluoro[1,1'-biphenyl]-4-yl)propanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30595636
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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